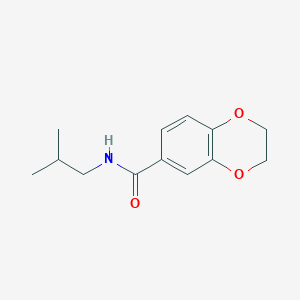

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a benzodioxine derivative featuring a carboxamide functional group substituted at the 6-position of the benzodioxine core. The 2-methylpropyl (isobutyl) group attached to the carboxamide nitrogen distinguishes it from related compounds. Benzodioxine derivatives are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of biological activity through substituent variation.

The benzodioxine scaffold is known for its stability and ability to interact with biological targets such as lipoxygenase enzymes and bacterial proteins .

Properties

IUPAC Name |

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-14-13(15)10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYXKVYNFISHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzodioxine ring followed by the introduction of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and subsequent amide formation under controlled temperature and pH conditions is a common approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzodioxine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that compounds similar to N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit anticancer properties. The benzodioxine structure is known to interact with DNA and inhibit tumor growth in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Neuroprotective Effects:

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Materials Science Applications

Polymer Chemistry:

this compound can act as a monomer or additive in polymer synthesis. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors.

Environmental Science Applications

Biodegradation Studies:

The compound's stability and reactivity make it suitable for studies on biodegradation processes. It can serve as a model compound for assessing the biodegradability of similar organic pollutants in environmental samples. Research has focused on understanding the metabolic pathways involved in the degradation of such compounds by microbial communities.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of benzodioxine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

Case Study 2: Polymer Enhancement

In a study featured in Polymer Chemistry, researchers investigated the effects of incorporating this compound into poly(lactic acid) (PLA). The findings revealed improved thermal properties and mechanical strength compared to pure PLA.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations:

- Branched vs. Linear Alkyl Chains : The 2-methylpropyl group in the target compound offers a balance between lipophilicity and steric hindrance compared to the linear but-3-ynyl group in compound 8b , which may reduce metabolic oxidation .

- Bulky Substituents : The adamantyl group in introduces significant steric bulk, likely hindering binding to flat enzymatic pockets but improving lipid bilayer penetration.

Antibacterial Activity:

- Sulfonamide analogs (e.g., compound 5a in ) showed inhibitory activity against E. coli (IC₅₀ = 9.22 μg/mL) and S. typhi. The carboxamide group in the target compound may exhibit similar interactions with bacterial gyrase or efflux pumps, though potency could vary due to differences in substituent electronics.

Enzyme Inhibition:

- Lipoxygenase inhibition was observed in sulfonamides with arylalkyl substituents (e.g., 5c and 5e in ). The target compound’s isobutyl group may weakly inhibit lipoxygenase due to its non-aromatic nature, but this remains speculative.

Physicochemical Properties and Drug-Likeness

A comparative analysis of key properties (hypothetical for the target compound):

| Property | Target Compound | 8b | Adamantyl Derivative |

|---|---|---|---|

| LogP (estimated) | ~2.8 | ~3.1 | ~4.5 |

| Water Solubility | Moderate | Low | Very Low |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

Biological Activity

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of notable interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the benzodioxane moiety, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- LogP : 1.3339 (indicating moderate lipophilicity)

- Polar Surface Area : 40.746 Ų

- Hydrogen Bond Donors/Acceptors : 1/4

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Compound ID | Y207-3775 |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| LogP | 1.3339 |

| Polar Surface Area | 40.746 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects. The benzodioxane structure is often associated with interactions at neurotransmitter receptors and has been investigated for its potential as a therapeutic agent in various conditions.

Anti-inflammatory Activity

A study on derivatives of benzodioxane highlighted their anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The specific mechanisms include:

- Inhibition of NF-kB signaling.

- Reduction in the production of TNF-alpha and IL-6.

Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored, indicating potential as a partial agonist at the α4β2 subtype, which is significant for neuroprotection and cognitive enhancement .

Case Studies

-

Study on Anti-inflammatory Effects :

- In vitro assays demonstrated that derivatives of benzodioxane significantly reduced inflammation markers in macrophage cell lines.

- In vivo models showed a reduction in edema and pain response in rats treated with similar compounds.

-

Neuroprotective Study :

- A study assessing the neuroprotective effects of related benzodioxane derivatives found that they improved cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.